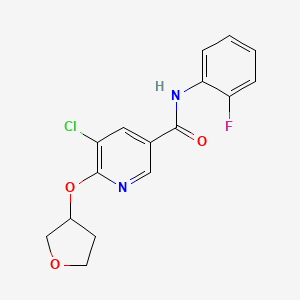![molecular formula C10H9N3 B2858934 [2,2'-Bipyridin]-5-amine CAS No. 160539-04-8](/img/structure/B2858934.png)
[2,2'-Bipyridin]-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bipyridin]-5-amine: is an organic compound that belongs to the bipyridine family Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond The specific structure of [2,2’-Bipyridin]-5-amine includes an amine group attached to the fifth position of one of the pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridin]-5-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of [2,2’-Bipyridin]-5-amine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2,2’-Bipyridin]-5-amine can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: The compound can also be reduced, particularly the pyridine rings, to form dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated derivatives of [2,2’-Bipyridin]-5-amine can be used in nucleophilic substitution reactions with reagents like sodium azide or organolithium compounds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce dihydropyridine compounds.
Aplicaciones Científicas De Investigación
Chemistry: In coordination chemistry, [2,2’-Bipyridin]-5-amine acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are studied for their catalytic properties and potential use in organic synthesis .
Biology and Medicine: The compound’s ability to form metal complexes makes it useful in biological research, particularly in the development of artificial metalloenzymes. These enzymes can mimic natural enzymes and are used in various biochemical reactions .
Industry: In the industrial sector, [2,2’-Bipyridin]-5-amine is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its coordination properties are exploited to create materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of [2,2’-Bipyridin]-5-amine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes. The compound can also interact with biological molecules, potentially inhibiting or activating specific enzymes through metal coordination .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a herbicide, and also forms coordination polymers.
3,4’-Bipyridine: Known for its use in pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness: What sets [2,2’-Bipyridin]-5-amine apart is the presence of the amine group, which can participate in additional hydrogen bonding and electronic interactions
Propiedades
IUPAC Name |
6-pyridin-2-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBYBVNTZSPBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2858853.png)


![ethyl 1-(3-bromophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2858859.png)
![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)

![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)

![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)

![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B2858871.png)
![Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B2858873.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2858874.png)
